molecular formula C27H37N5O2 B2521067 N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922091-74-5

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2521067
CAS RN: 922091-74-5
M. Wt: 463.626
InChI Key: HEZRUWWHKDSJQK-UHFFFAOYSA-N
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Description

The compound "N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" is a complex molecule that may be related to the class of compounds described in the provided papers. These compounds are of interest due to their potential pharmacological activities, particularly as anticancer agents. The papers describe the synthesis and analysis of related compounds, which can provide insights into the properties and activities of the compound .

Synthesis Analysis

The first paper discusses the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which are evaluated for their antitumor activities against various cancer cell lines . Although the compound of interest is not an α-aminophosphonate, the one-pot synthesis approach could potentially be adapted for its synthesis, considering the presence of a quinoline structure in both molecules.

Molecular Structure Analysis

The second paper provides details on the crystal structure of a compound with a 4-oxo-1,4-dihydroquinolin-3-yl moiety . This is relevant as the compound of interest also contains a quinoline derivative. The crystal structure analysis by X-ray diffraction in the second paper could be a useful reference for determining the molecular structure of the compound of interest, as it may exhibit similar crystalline properties and intermolecular interactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis and structural analysis of related compounds suggest that the compound may undergo similar reactions, such as the formation of intermolecular hydrogen bonds, as observed in the second paper . Additionally, the pharmacological activity of piperazine derivatives, as mentioned in the third paper, could be influenced by the substitution pattern on the nitrogen atoms , which might also be applicable to the compound of interest.

Physical and Chemical Properties Analysis

The physical properties such as crystallinity and the chemical properties like potential intermolecular hydrogen bonding can be inferred from the second paper . The chemical properties, particularly the pharmacological activity, can be partially extrapolated from the first and third papers, which discuss the antitumor activities of related compounds and the influence of substituents on pharmacological activity .

Scientific Research Applications

ABCB1 Inhibitors and Anticancer Activity

Compounds with methoxyphenylethylphenoxy moiety and structural elements like methylpiperazine have been investigated for their role in inhibiting ABCB1, a protein associated with drug resistance in cancer cells. These studies highlight the potential of such compounds in enhancing the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells, thereby increasing drug sensitivity (Colabufo et al., 2008). Additionally, derivatives of tetrahydroisoquinoline, similar in structural motifs to the compound , have shown potent topoisomerase I-targeting activity, indicating their potential as novel anticancer agents with cytotoxic properties (Ruchelman et al., 2004).

Novel Anticancer Agents

Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure, analogous to the queried compound, has demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These findings suggest a promising avenue for the development of new anticancer therapies (Fang et al., 2016).

Isoquinoline Derivatives as Antimicrobial Agents

Further extending the potential applications, isoquinoline derivatives have been explored for their antimicrobial properties. Compounds structurally related to the query have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens, showcasing their utility as potential antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-19-7-5-8-20(2)25(19)29-27(34)26(33)28-18-24(32-15-13-30(3)14-16-32)22-10-11-23-21(17-22)9-6-12-31(23)4/h5,7-8,10-11,17,24H,6,9,12-16,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZRUWWHKDSJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,6-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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